Uridine, 3'-azido-3'-deoxy-5-methyl-
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Description
Uridine, 3’-azido-3’-deoxy-5-methyl-, also known as 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine, is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine involves various synthetic strategies employed for generating modifications within the sugar backbone of nucleoside analogs . The process involves the activation of 3´-OH followed by nucleophilic substitution .Molecular Structure Analysis
The molecular formula of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine is C10H13N5O5 . The molecular weight is 283.24 . The structure contains a sugar-based core and a nucleobase .Chemical Reactions Analysis
3’-Azido-3’-deoxy-5-methyl-beta-L-uridine is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular formula of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine is C10H13N5O5 . The molecular weight is 283.24 .Safety And Hazards
Future Directions
The compound holds significant therapeutic promise in combatting and quelling viral infections . Specifically designed to combat HIV, this derivative showcases its prowess as a nucleoside reverse transcriptase inhibitor . It is expected to have broad applications in the field of medicinal chemistry .
properties
IUPAC Name |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRKESVZZVYJRB-JXOAFFINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
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